(E)-3',5'-Dimethyl-1'-phenyl-N'-(1-(thiophen-2-YL)ethylidene)-1H,1'H-3,4'-bipyrazole-5-carbohydrazide
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Overview
Description
(E)-3’,5’-Dimethyl-1’-phenyl-N’-(1-(thiophen-2-YL)ethylidene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a thiophene ring, a bipyrazole moiety, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3’,5’-Dimethyl-1’-phenyl-N’-(1-(thiophen-2-YL)ethylidene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide typically involves the condensation reaction between 3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide and 1-(thiophen-2-yl)ethanone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3’,5’-Dimethyl-1’-phenyl-N’-(1-(thiophen-2-YL)ethylidene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazones and hydrazides.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3’,5’-Dimethyl-1’-phenyl-N’-(1-(thiophen-2-YL)ethylidene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and coordination complexes .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, leading to the inhibition of microbial growth and cancer cell proliferation .
Industry
In the industrial sector, the compound is used in the development of sensors and analytical devices. Its ability to form stable complexes with metal ions makes it suitable for use in ion-selective electrodes and other analytical applications .
Mechanism of Action
The mechanism of action of (E)-3’,5’-Dimethyl-1’-phenyl-N’-(1-(thiophen-2-YL)ethylidene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, the compound binds to bacterial enzymes, inhibiting their activity and leading to cell death. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (E)-N-phenyl-N’-[1-(thiophen-2-yl)ethylidene]formohydrazide
- (E)-2-((1-(thiophen-2-yl)ethylidene)-amino)phenol
Uniqueness
Compared to similar compounds, (E)-3’,5’-Dimethyl-1’-phenyl-N’-(1-(thiophen-2-YL)ethylidene)-1H,1’H-3,4’-bipyrazole-5-carbohydrazide exhibits enhanced stability and a broader range of biological activities.
Properties
Molecular Formula |
C21H20N6OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H20N6OS/c1-13(19-10-7-11-29-19)22-25-21(28)18-12-17(23-24-18)20-14(2)26-27(15(20)3)16-8-5-4-6-9-16/h4-12H,1-3H3,(H,23,24)(H,25,28)/b22-13+ |
InChI Key |
GKDUWDKJIRVFBQ-LPYMAVHISA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C(\C)/C4=CC=CS4 |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=C(C)C4=CC=CS4 |
Origin of Product |
United States |
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